
4-(4-Acetylanilino)-4-oxobut-2-enoic acid
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Overview
Description
4-(4-Acetylanilino)-4-oxobut-2-enoic acid is a chemical compound with the molecular formula C12H11NO4 and a molecular weight of 233.22 g/mol . This compound is known for its unique structure, which includes an acetylanilino group and an oxobutenoic acid moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of 4-(4-Acetylanilino)-4-oxobut-2-enoic acid involves several steps. One common synthetic route includes the reaction of 4-acetylaniline with maleic anhydride under specific conditions to form the desired product . The reaction typically requires a solvent such as acetic acid and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-(4-Acetylanilino)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Scientific Research Applications
4-(4-Acetylanilino)-4-oxobut-2-enoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-Acetylanilino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects . For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
4-(4-Acetylanilino)-4-oxobut-2-enoic acid can be compared with other similar compounds, such as:
4-(4-Acetylanilino)acetic acid: This compound has a similar structure but lacks the oxobutenoic acid moiety, which may result in different chemical and biological properties.
4-(4-Acetylanilino)-2-methyl-4-oxo-2-butenoic acid: This compound has a methyl group in place of one of the hydrogen atoms, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.
Biological Activity
4-(4-Acetylanilino)-4-oxobut-2-enoic acid, also known as a derivative of acetylaminophenyl, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an acetyl group attached to an aniline moiety, which is integral to its biological activity.
Research indicates that this compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which may play a role in its therapeutic effects. For instance, it interacts with metabolic enzymes and proteases, impacting cellular pathways involved in inflammation and cancer progression .
- Protein Interactions : It is involved in protein interactions that are crucial for cell signaling pathways. This includes modulation of kinase activity and influence on cell cycle regulation .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the treatment of infections .
Case Studies and Experimental Data
A variety of studies have explored the biological activity of this compound:
- In Vitro Studies : In vitro assays have demonstrated that the compound can induce apoptosis in cancer cell lines, suggesting potential use as an anticancer agent. The mechanism appears to involve the activation of caspases and modulation of mitochondrial membrane potential .
- Antimicrobial Studies : A study investigating its antimicrobial properties found that this compound exhibited significant activity against specific bacterial strains, indicating its potential as an antibiotic candidate .
Comparative Analysis Table
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 4-(4-Acetylanilino)-4-oxobut-2-enoic acid, and how can reaction conditions be optimized?
The synthesis typically involves a condensation reaction between aniline derivatives and maleic anhydride. For example, structurally similar compounds like (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid are synthesized by reacting p-toluidine with maleic anhydride in anhydrous acetone under reflux, followed by recrystallization in ethanol for purification . Optimization includes monitoring reaction kinetics via pH adjustments and temperature control. The use of IR spectroscopy to confirm the formation of the enolic tautomer and NMR to verify regioselectivity is critical .
Q. Which analytical techniques are most reliable for quantifying this compound, and how are they validated?
Potentiometric titration is a validated method for quantifying acidic derivatives, leveraging the compound’s dissociation constant (e.g., pKa ≈ 2.81 for a methyl-substituted analog) . Spectroscopic techniques like IR and ¹H-NMR are used to confirm structural integrity, with metrological validation per GOST R 8.736-2011 standards to ensure precision and accuracy .
Q. How can solubility challenges be addressed during purification and characterization?
The compound’s insolubility in water necessitates polar aprotic solvents (e.g., DMSO or acetone) for dissolution. Solubility studies for analogs, such as (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid, show improved solubility in ethanol-water mixtures (e.g., 70:30 v/v), enabling recrystallization . Phase diagrams and Hansen solubility parameters can guide solvent selection.
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental data and computational predictions for this compound’s reactivity?
Discrepancies often arise from stereoelectronic effects or solvent interactions not accounted for in computational models. For example, the (Z)-isomer of similar compounds exhibits lower solubility than predicted due to intramolecular hydrogen bonding, as shown in Table 1 of solubility studies . Hybrid QM/MM simulations combined with experimental validation (e.g., X-ray crystallography) are recommended to reconcile differences .
Q. What strategies mitigate spectral overlap in ¹H-NMR analysis of enolic and keto tautomers?
Variable-temperature NMR (VT-NMR) can distinguish tautomers by exploiting shifts in equilibrium. For instance, cooling samples to 200 K slows tautomerization, resolving split peaks for enolic (δ 12.5 ppm, broad) and keto (δ 2.1 ppm, sharp) protons . Deuterated solvents like DMSO-d₆ enhance resolution by reducing proton exchange rates.
Q. How does substituent variation (e.g., acetyl vs. methyl groups) impact biological activity or chemical stability?
The acetyl group in this compound increases electron-withdrawing effects, potentially enhancing stability against hydrolysis compared to methyl analogs. Comparative studies using HPLC-UV/MS can track degradation products under accelerated stability conditions (40°C/75% RH) . Bioactivity assays (e.g., antimicrobial screens) should pair with computational docking to correlate substituent effects with target binding .
Q. What experimental designs are optimal for studying acid-base equilibria in non-aqueous solvents?
Conductometric or spectrophotometric titration in acetonitrile or DMF minimizes solvent interference. For example, the dissociation constant (pKa) of a fluorophenyl analog was determined in acetonitrile using a glass electrode calibrated with IUPAC-recommended buffers . Data analysis should follow non-linear regression models to account for ion-pairing effects.
Q. How can researchers validate the purity of synthesized batches for pharmacological studies?
Combine orthogonal methods:
Properties
IUPAC Name |
4-(4-acetylanilino)-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-8(14)9-2-4-10(5-3-9)13-11(15)6-7-12(16)17/h2-7H,1H3,(H,13,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSPWHGWDJSNIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.